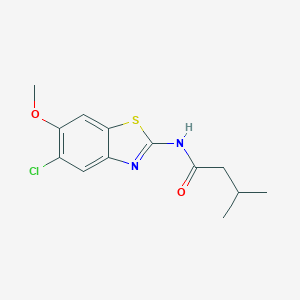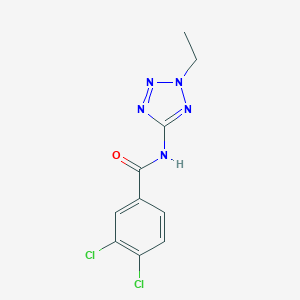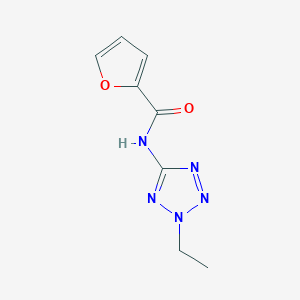![molecular formula C15H11ClN2O3S B244602 N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cellular processes such as growth, differentiation, and immune response, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of downstream effectors such as STAT proteins. This leads to a decrease in the expression of genes regulated by JAK/STAT signaling, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can inhibit cell proliferation and induce apoptosis by blocking JAK/STAT signaling. In immune cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can modulate cytokine production and immune response by inhibiting JAK/STAT signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation, by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for JAK kinases and its ability to inhibit downstream effectors such as STAT proteins. However, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has some limitations as well, including its potential off-target effects and its relatively low potency compared to other JAK inhibitors. Additionally, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide could focus on several areas, including the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in various diseases, and the exploration of novel therapeutic targets within the JAK/STAT pathway. Additionally, the use of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling in various cellular processes and diseases. It has been shown to inhibit the activity of JAK2 and JAK3, as well as STAT3 and STAT5, which are downstream effectors of JAK signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response, among other areas of research.
Eigenschaften
Molekularformel |
C15H11ClN2O3S |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-2-4-11(5-3-10)17-15(22)18-14(19)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,17,18,19,22) |
InChI-Schlüssel |
NQDQJBNTLOPGCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)



![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

